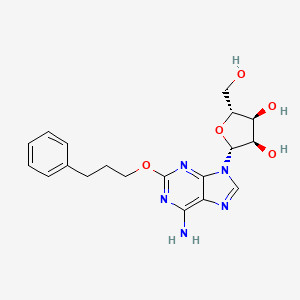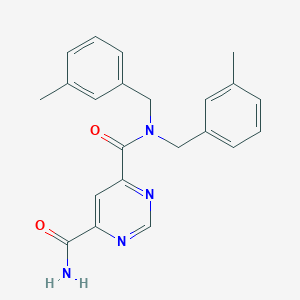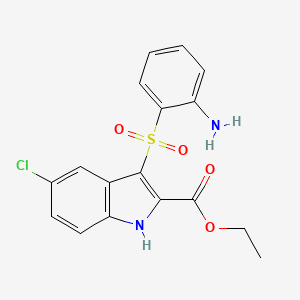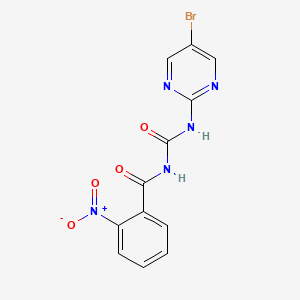
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a nitro-quinazolinyl moiety, and an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenylamine derivative, followed by the introduction of the acetamide group through acylation reactions. The nitro-quinazolinyl moiety can be introduced via nucleophilic substitution reactions, often requiring specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality. Purification steps such as crystallization, filtration, and chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets can provide insights into cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases, by modulating specific molecular targets.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Acetamide, N-(phenyl)carbonyl-2-aminobenzamide: Similar structure but lacks the nitro and chlorophenyl groups.
Quinazolinyl derivatives: Compounds with the quinazolinyl core structure, often studied for their biological activity.
Uniqueness
The uniqueness of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” lies in its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
76979-57-2 |
|---|---|
分子式 |
C18H15ClN6O5 |
分子量 |
430.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C18H15ClN6O5/c19-11-1-3-12(4-2-11)22-18(28)23-16(26)8-20-9-24-10-21-15-6-5-13(25(29)30)7-14(15)17(24)27/h1-7,10,20H,8-9H2,(H2,22,23,26,28) |
InChI 键 |
SEVFUUTUFAWAGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



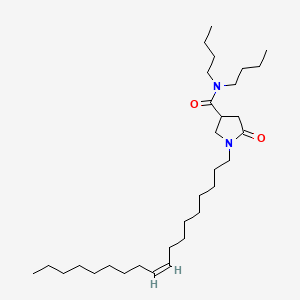
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
